FKBP12 PROTAC dTAG-13

描述

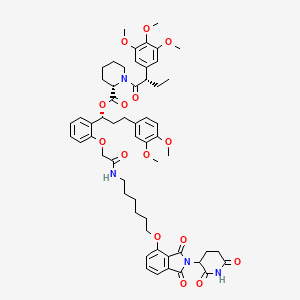

dTAG-13 是一种异双功能降解化合物,旨在靶向并降解细胞内的特定蛋白质。它由一个选择性针对 FKBP12 F36V 突变蛋白的配体、一个连接体和一个 cereblon 结合配体组成。该化合物是 dTAG 系统的一部分,该系统用于靶向降解感兴趣的蛋白质,特别是在研究环境中。

准备方法

合成路线和反应条件

dTAG-13 的合成涉及多个步骤,从制备单个组分开始:FKBP12 F36V 配体、连接体和 cereblon 结合配体。然后将这些组分化学连接形成最终化合物。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和乙醇,反应在受控温度和 pH 条件下进行,以确保最终产品的稳定性和纯度 .

工业生产方法

虽然 dTAG-13 主要用于研究环境中,并且尚未大规模商业化,但其生产可以使用标准有机合成技术进行放大。 这涉及使用自动化合成设备和纯化方法,例如高效液相色谱 (HPLC) 以达到所需的纯度水平 .

化学反应分析

反应类型

dTAG-13 会经历几种类型的化学反应,包括:

常见试剂和条件

与 dTAG-13 相关的反应中常用的试剂包括有机溶剂,如 DMSO 和乙醇。 反应通常在室温或略微升高的温度下进行,以促进结合和降解过程 .

形成的主要产物

科学研究应用

Key Applications

-

Cancer Research

- Target Validation : dTAG-13 has been utilized to validate various oncoproteins by enabling their degradation in cancer cell lines. For instance, studies have demonstrated its effectiveness in degrading mutant IDH1-FKBP12 F36V in glioma cells, leading to impaired STAT3 activation, which is crucial for tumor growth and survival .

- Therapeutic Development : The ability to degrade specific oncoproteins allows researchers to investigate potential therapeutic strategies. For example, the degradation of KRAS G12V in pancreatic cancer models using dTAG-13 has shown promise in disrupting oncogenic signaling pathways .

-

Molecular Mechanism Studies

- Cell Cycle and DNA Damage Response : Research has indicated that acute degradation of WRN (a protein involved in DNA repair) using dTAG-13 leads to immediate DNA damage responses in microsatellite unstable cells. This rapid degradation was shown to increase markers of DNA double-strand breaks shortly after treatment . Such findings are critical for understanding how loss of specific proteins can influence cellular responses to DNA damage.

-

Protein Function Analysis

- Functional Studies : By employing dTAG-13, researchers can dissect the roles of specific proteins in cellular processes. For instance, studies demonstrated that degradation of FKBP-WRN resulted in significant changes in cell viability and DNA damage response mechanisms . This approach provides insights into the functional consequences of targeted protein loss.

-

Comparative Studies with Other Degraders

- Combination Therapies : The versatility of dTAG-13 allows for comparative studies with other PROTACs and degraders. For instance, co-treatment with other CRBN-recruiting degraders has been explored to enhance target specificity and efficacy . This combinatorial approach can lead to improved therapeutic outcomes by maximizing protein degradation across different contexts.

Data Tables

Case Studies

-

IDH1 Mutant Glioma Study :

- Researchers fused FKBP12 F36V to mutant IDH1 and treated cells with dTAG-13. The results indicated that degradation led to reduced STAT3 phosphorylation, highlighting the compound's potential as a therapeutic agent against gliomas characterized by mutant IDH1 expression.

-

DNA Damage Response Investigation :

- In a study involving microsatellite unstable cell lines (RKO and KM12), acute degradation of WRN using dTAG-13 resulted in rapid increases in phosphorylated KAP1, indicating immediate DNA damage. This study underscores the utility of dTAG-13 in elucidating molecular pathways involved in DNA repair mechanisms.

作用机制

dTAG-13 通过与 FKBP12 F36V 突变蛋白和 E3 泛素连接酶 cereblon 形成三元复合物来发挥作用。该复合物促进靶蛋白的多泛素化,将其标记为蛋白酶体降解。 选择性地与 FKBP12 F36V 突变蛋白结合确保仅降解靶蛋白,最大程度地减少脱靶效应 .

相似化合物的比较

类似化合物

dTAG V-1: 另一种降解化合物,与 dTAG-13 相比,具有改善的药代动力学特性,包括更长的半衰期和更高的生物利用度.

PROTAC(蛋白水解靶向嵌合体): 一类类似于 dTAG-13 的化合物,它们也通过泛素-蛋白酶体系统诱导靶向蛋白降解.

dTAG-13 的独特性

dTAG-13 在其对 FKBP12 F36V 突变蛋白的高选择性和其对靶蛋白的快速、可逆和选择性降解方面是独一无二的。 这使其成为在受控和精确的方式下研究蛋白质功能和验证药物靶点的宝贵工具 .

生物活性

FKBP12 PROTAC dTAG-13 is a heterobifunctional degrader designed to selectively target and degrade proteins fused with the FKBP12 F36V variant. This compound utilizes a unique mechanism of action that involves the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to facilitate the ubiquitination and subsequent degradation of the target protein. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

dTAG-13 operates through a dual-component system where FKBP12 F36V is expressed in-frame with a protein of interest (POI). Upon administration, dTAG-13 binds to both FKBP12 F36V and CRBN, leading to the selective degradation of the FKBP12 F36V-tagged protein via the ubiquitin-proteasome pathway. This mechanism allows for rapid and reversible control over protein levels in both in vitro and in vivo settings.

In Vitro Studies

-

Degradation Efficiency :

- dTAG-13 has shown potent degradation capabilities in various cell lines. For instance, treatment with dTAG-13 at concentrations ranging from 1 nM to 1000 nM resulted in significant reductions in FKBP12 F36V-Nluc levels within hours .

- A study demonstrated that >98% degradation of a tagged protein occurred within 30 minutes at a concentration of 500 nM .

- Selectivity :

In Vivo Studies

-

Toxicity and Pharmacodynamics :

- In vivo studies involving mice with homozygous knock-in of dTAG onto CDK2 and CDK5 indicated that dTAG-13 could effectively degrade these proteins without causing significant toxicity or changes in viability across various organs, except for minor microscopic changes observed in the testes .

- The pharmacokinetics revealed that while dTAG-13 effectively degraded target proteins in most organs, it struggled to penetrate the blood-brain barrier, limiting its efficacy in brain tissues .

- Bioluminescence Monitoring :

Comparative Analysis with Other PROTACs

To understand the effectiveness of dTAG-13 relative to other PROTACs, particularly those recruiting different E3 ligases (like VHL), comparative studies were conducted:

| Feature | dTAG-13 (CRBN-recruiting) | dTAG-V1 (VHL-recruiting) |

|---|---|---|

| Target Protein | FKBP12 F36V | VHL-recruiting targets |

| Degradation Speed | Rapid (within hours) | Slower but prolonged effects |

| Organ Distribution | Effective except brain | Better penetration |

| Half-Life | Shorter | Longer |

| Bioavailability | Moderate | Higher |

Case Studies

- CDK2 and CDK5 Degradation :

- BRD4 Fusion Proteins :

属性

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFBRLAWLPZOMJ-QHVFGHLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H68N4O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dTAG-13 interact with its target and what are the downstream effects?

A1: dTAG-13 works by hijacking the cell's own protein degradation machinery. One part of the molecule binds to a protein of interest that has been genetically modified to contain a specific tag called FKBP12F36V [, , , ]. The other part of dTAG-13 binds to an E3 ubiquitin ligase, a component of the ubiquitin-proteasome system responsible for tagging proteins for degradation. This interaction brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome [, , , ].

Q2: What are the advantages of using the dTAG system for protein degradation compared to traditional genetic methods like CRISPR knockout?

A2: The dTAG system offers several advantages over traditional genetic methods:

- Reversibility: Unlike genetic knockouts, the effects of dTAG-13 are reversible. Once the compound is removed, the tagged protein can be re-synthesized [, ]. This allows researchers to study the acute effects of protein loss.

- Rapid Kinetics: dTAG-13 induces rapid degradation of the target protein, typically within hours, which is much faster than genetic methods [, ]. This allows researchers to observe more immediate downstream effects.

- Titratability: The dosage of dTAG-13 can be finely tuned to achieve different levels of protein knockdown [, ]. This allows for a more nuanced understanding of the protein's function.

Q3: Has the dTAG system been used to study any specific proteins in vivo?

A3: Yes, researchers have successfully used the dTAG system to degrade CDK2 and CDK5 in adult mice []. This study demonstrated the feasibility of using dTAG-13 for in vivo protein degradation and provided valuable insights into the physiological consequences of CDK2 and CDK5 loss.

Q4: Are there any potential limitations or challenges associated with using dTAG-13 in vivo?

A4: One challenge encountered in the study utilizing dTAG-13 in vivo was the difficulty in delivering the compound across the blood-brain barrier []. This suggests that modifications or alternative delivery strategies might be needed for targeting proteins within the central nervous system. Additionally, finding the optimal formulation and dosage regimen for in vivo use while minimizing potential toxicity requires careful consideration [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。